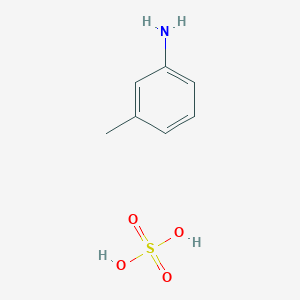

Sulfuric acid--3-methylaniline (1/1)

Description

Properties

IUPAC Name |

3-methylaniline;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.H2O4S/c1-6-3-2-4-7(8)5-6;1-5(2,3)4/h2-5H,8H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYADUQGEPWUGCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703611 | |

| Record name | Sulfuric acid--3-methylaniline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73297-49-1 | |

| Record name | Sulfuric acid--3-methylaniline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Acid Base Interactions in Organic Chemistry

Acid-base interactions are fundamental to organic chemistry, dictating reaction pathways, molecular structures, and material properties. The formation of a salt from an acid and a base, such as in the sulfuric acid–3-methylaniline system, is a classic example of a proton transfer reaction. This process converts the volatile and often odorous liquid amine, 3-methylaniline (also known as m-toluidine), into a more stable, solid salt. This increased stability enhances the compound's handling properties for use in various chemical applications.

The stability of the resulting crystal lattice is significantly influenced by strong, charge-assisted hydrogen bonds. In related anilinium sulfate (B86663) crystals, extensive networks of hydrogen bonds are observed between the ammonium (B1175870) cations (R-NH₃⁺) and the sulfate or hydrogen sulfate anions. nih.govnih.gov Specifically, the hydrogen atoms of the ammonium group form strong N—H⋯O bonds with the oxygen atoms of the anion. nih.govnih.gov These interactions are a primary cohesive force, organizing the ions into well-defined, often layered, structures. nih.gov In the crystal structure of a related compound, bis(3-methylanilinium) sulfate, each sulfate anion was found to accept six hydrogen bonds from six different cations, highlighting the crucial role of these interactions in the compound's cohesion. nih.gov

Overview of Proton Transfer Phenomena in Amine Acid Systems

Proton transfer is the cornerstone of the interaction between an acid and an amine. In the sulfuric acid–3-methylaniline (1/1) system, the strong acid, sulfuric acid (H₂SO₄), donates a proton to the basic nitrogen atom of the 3-methylaniline molecule. youtube.com This transfer results in the formation of two ionic species: the 3-methylanilinium (B14282828) cation (C₇H₇NH₃⁺) and the hydrogen sulfate (B86663) (bisulfate) anion (HSO₄⁻).

The mechanism of proton transfer in concentrated sulfuric acid and related systems has been a subject of considerable study. Research on various amine-acid systems indicates that the process is not merely a simple one-to-one exchange but can involve complex networks. researchgate.netscispace.com The transfer is facilitated by the formation of hydrogen-bonded complexes between the acid and the base. researchgate.netmdpi.com In solutions, the extent and dynamics of proton transfer can be influenced by factors such as solvent polarity and the electronic properties of substituents on the aniline (B41778) ring. researchgate.netresearchgate.net Computational studies on similar systems, such as sulfuric acid with methylamine, confirm that the proton transfer from the acid to the amine is a highly favorable process.

Scope of Academic Inquiry into Sulfuric Acid—3 Methylaniline 1/1 Systems

Direct Complexation Strategies and Stoichiometric Control

The most straightforward method for synthesizing Sulfuric acid—3-methylaniline (1/1) is through direct complexation, which is fundamentally an acid-base reaction. In this process, 3-methylaniline, which contains a basic amino group (-NH₂), reacts with the strong acid, sulfuric acid (H₂SO₄). solubilityofthings.com The amino group gets protonated by the acid, leading to the formation of a salt.

Stoichiometric control is crucial for the efficient formation of the 1:1 complex. The synthesis typically involves mixing equimolar amounts of 3-methylaniline and sulfuric acid. This ensures the complete conversion of the reactants to the desired salt without a significant excess of either starting material. The reaction is exothermic, meaning it releases heat, which necessitates careful temperature control through cooling to prevent decomposition or the formation of unwanted byproducts. In industrial-scale production, this reaction is carried out in large reactors where parameters like temperature and pH are continuously monitored to maximize yield and ensure product purity. The resulting salt structure is characterized by a benzene (B151609) ring with a methyl group at the meta position and an ammonium bisulfate group (-NH₃⁺HSO₄⁻).

Electrochemical Formation Processes Involving Methylanilines and Sulfuric Acid

Electrochemical methods provide an alternative pathway where 3-methylaniline and sulfuric acid interact, primarily in the context of electropolymerization. researchgate.net This process is used to synthesize poly(m-toluidine), a conducting polymer, on an electrode surface. researchgate.netmdpi.com While the end product is a polymer rather than the simple 1:1 salt, the initial steps and the reaction environment are directly relevant to the interaction between the two parent compounds.

The process is typically carried out in an aqueous acidic medium using a three-electrode cell. researchgate.net Sulfuric acid serves as both the acid medium and the electrolyte. mdpi.com Techniques like cyclic voltammetry are employed, where the potential is scanned between defined limits. During the anodic (positive) scan, an oxidation peak appears, corresponding to the oxidation of the m-toluidine (B57737) monomer. researchgate.net With repeated cycles, this peak's current density increases, indicating the gradual deposition and growth of a polymer film on the electrode. researchgate.net This electropolymerization involves the formation of radical cations from the 3-methylaniline monomers, which then couple and propagate to form the polymer chain. The sulfuric acid environment is essential for this process to occur.

Influence of Reaction Parameters on Complex Formation Efficiency

The efficiency of forming the Sulfuric acid—3-methylaniline complex, whether as a simple salt or as part of a polymer, is highly dependent on several reaction parameters.

The concentration of sulfuric acid is a critical factor that can direct the reaction pathway and influence the yield. In direct synthesis, maintaining an appropriate pH is necessary for high yields. In electrochemical polymerization, the concentration of sulfuric acid directly affects the rate of polymer formation. Studies have shown that the anodic current peak density, which is a measure of the polymerization rate, increases with sulfuric acid concentration up to a certain point, after which it may decrease. researchgate.net

The acid concentration plays a dual role. It provides the necessary protons to facilitate the reaction, but excessively high concentrations can be detrimental. For instance, in some reactions involving amines, strong acids like sulfuric acid can lead to the complete protonation of the amine to form an ammonium ion. mdpi.com This ammonium ion lacks the lone-pair electrons on the nitrogen, rendering it unable to participate in other reactions like nucleophilic attacks. mdpi.com Therefore, optimizing the acid concentration is key to controlling the reaction.

Table 1: Effect of Reaction Parameters on Electropolymerization of m-Toluidine

| Parameter | Observation |

|---|---|

| Monomer Concentration | Anodic current peak density increases up to a certain concentration, then decreases. researchgate.net |

| Sulfuric Acid Concentration | Anodic current peak density increases up to a certain concentration, then decreases. researchgate.net |

| Scan Rate | Anodic current peak density is influenced by the scan rate during cyclic voltammetry. researchgate.net |

This table is generated based on described research findings.

Direct Synthesis: The direct reaction between 3-methylaniline and sulfuric acid is exothermic. Without proper cooling, the temperature can rise uncontrollably, leading to potential decomposition of the product or the promotion of side reactions, such as sulfonation of the aromatic ring, which is known to occur at elevated temperatures. nih.gov Therefore, maintaining a controlled, often low, temperature is essential for achieving a high yield of the pure 1:1 salt.

Electrochemical Polymerization: Temperature also influences the rate of electropolymerization. researchgate.net Research indicates that, similar to concentration effects, the reaction rate increases with temperature up to an optimal value before declining. researchgate.net Kinetic studies of related reactions show that higher temperatures can increase reaction rates, but also the likelihood of thermal degradation or alternative reaction pathways. mdpi.comscielo.br For example, studies on sulfonation reactions show that varying the temperature between 40 °C and 60 °C can be used to control the degree of sulfonation. researchgate.net

Table 2: Influence of Temperature on Sulfuric Acid-Amine Reactions

| Reaction Type | Temperature Effect | Rationale |

|---|---|---|

| Direct Salt Formation | Requires cooling and temperature control. | The reaction is exothermic; excess heat can cause decomposition or side reactions. |

| Electropolymerization | Reaction rate increases with temperature up to an optimum point. researchgate.net | Higher temperature increases reaction kinetics but can also lead to degradation. researchgate.net |

| Sulfonation (Side Reaction) | Favored at elevated temperatures. nih.gov | Provides activation energy needed for electrophilic aromatic substitution. nih.gov |

This table is generated based on described research findings.

Mechanistic Investigations of Complex Formation

The mechanism for the formation of Sulfuric acid—3-methylaniline (1/1) via direct complexation is a classic Brønsted-Lowry acid-base reaction. The lone pair of electrons on the nitrogen atom of the amino group in 3-methylaniline acts as a proton acceptor (a base). Sulfuric acid, a strong acid, donates a proton (H⁺). The proton is transferred to the amino group, forming a positively charged ammonium group (-NH₃⁺) and a bisulfate anion (HSO₄⁻), resulting in the salt.

In contrast, the mechanism of electrochemical polymerization is more intricate. It is generally accepted to proceed via the following steps:

Oxidation: The 3-methylaniline monomer is oxidized at the anode to form a radical cation.

Coupling: These highly reactive radical cations then couple with each other to form dimers.

Propagation: The dimers are further oxidized and continue to react with other monomers or radical cations, leading to the growth of the polymer chain on the electrode surface. researchgate.net

A potential competing reaction, especially under harsh conditions like high temperatures, is the sulfonation of the aromatic ring. This is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is attached to the benzene ring. nih.gov This is a distinct and generally undesirable pathway when the goal is the simple 1:1 salt formation.

X-ray Crystallographic Analysis of Crystalline Forms

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms in a crystalline solid. africaresearchconnects.com The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the unit cell dimensions, space group, and the positions of individual atoms.

For the related compound, bis(3-methylanilinium) sulfate, a 2:1 salt of 3-methylaniline and sulfuric acid, single-crystal X-ray diffraction analysis has been performed. The crystal data for this compound is presented in Table 1.

Table 1: Crystal Data for bis(3-methylanilinium) sulfate

| Parameter | Value |

|---|---|

| Formula | 2(C₇H₁₀N)⁺ · SO₄²⁻ |

| Molecular Weight | 312.23 |

| Crystal System | Monoclinic |

| Space Group | Not specified |

| a (Å) | 17.2168 (8) |

| b (Å) | 15.0298 (7) |

| c (Å) | 6.1283 (3) |

| β (°) | 110.819 (3) |

| Volume (ų) | 1482.25 (12) |

| Z | 4 |

In the case of a 1:1 complex like 3-methylanilinium hydrogen sulfate, the anilinium cation (C₇H₁₀N)⁺ and the hydrogen sulfate anion (HSO₄)⁻ would be the constituent ions. A study on 4-bromo-3-methylanilinium hydrogen sulfate reveals that in the cation, the amino nitrogen atom is protonated. nih.gov It is expected that the crystal structure of 3-methylanilinium hydrogen sulfate would similarly feature protonated 3-methylanilinium cations and hydrogen sulfate anions.

The crystal packing in anilinium sulfates is significantly influenced by hydrogen bonding. In the structure of bis(3-methylanilinium) sulfate, the cations and anions interact through strong charge-assisted N—H···O hydrogen bonds. Each sulfate anion in this structure is involved in accepting six hydrogen bonds from six different cations, highlighting the crucial role of the sulfate anions in the cohesion of the crystal lattice.

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties. The existence of polymorphism in Sulfuric acid—3-methylaniline (1/1) would depend on factors such as crystallization conditions (e.g., solvent, temperature, pressure). While specific studies on the polymorphism of 3-methylanilinium hydrogen sulfate are not documented in the available literature, it is a phenomenon observed in other organic salts. Variations in the hydrogen-bonding network and packing arrangements could potentially lead to different crystalline forms.

Spectroscopic Characterization Techniques

Spectroscopic techniques are invaluable for probing the vibrational and electronic properties of molecules. Infrared and Raman spectroscopy, in particular, provide detailed information about the functional groups present in a compound and their chemical environment.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule. For anilinium sulfates, the IR spectrum is characterized by vibrational modes of the anilinium cation and the sulfate or hydrogen sulfate anion.

In the case of bis(N-methylanilinium) sulfate, a broad band observed in the IR spectrum from 3395 to 2609 cm⁻¹ is attributed to N-H stretching vibrations, indicative of hydrogen bonding. scirp.org The shifting of the stretching and bending vibrations of the NH₂ group from their free-state values confirms the presence of hydrogen bonds of varying strengths within the crystal. scirp.org The vibrational modes of the sulfate (SO₄²⁻) or hydrogen sulfate (HSO₄⁻) anion are also prominent. For a sulfate ion with Td symmetry, the fundamental vibrational modes are ν₁ (symmetric stretch), ν₂ (doubly degenerate bend), ν₃ (triply degenerate stretch), and ν₄ (triply degenerate bend). In the solid state, interactions with the surrounding cations can lower this symmetry, leading to the splitting of degenerate modes and the appearance of otherwise IR-inactive modes. For instance, in bis(N-methylanilinium) sulfate, the degenerate ν₂ mode of the sulfate ion is split into two components, and the IR-inactive ν₁ mode appears as a single band. scirp.org

A similar pattern of vibrational modes would be expected for 3-methylanilinium hydrogen sulfate. The IR spectrum would likely exhibit characteristic bands for the N-H stretching and bending modes of the anilinium cation, as well as the distinct vibrational signatures of the hydrogen sulfate anion. A study on anilinium sulfate provides assignments for some of these key vibrations, as shown in Table 2. researchgate.net

Table 2: Selected IR Vibrational Assignments for Anilinium Sulfate

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1602 | Amine group scissoring vibration |

| 1599 | C-N stretching / C=C stretching of phenyl ring |

| 1438-1480 | Symmetric stretching of SO₂ |

| 1108, 841 | In-plane aromatic C-H deformation |

| 1023 | S-O stretching vibration |

| 532 | Out-of-plane aromatic C-H deformation |

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those of IR spectroscopy, often providing additional structural information.

In the Raman spectrum of anilinium sulfate, the S-O stretching vibration is observed around 1023 cm⁻¹. researchgate.net The in-plane OH deformation of the hydrogen sulfate group would also be expected to produce a characteristic Raman band. researchgate.net The study of aniline (B41778) and its derivatives by Raman spectroscopy can provide insights into the orientation of the molecule on surfaces and the nature of intermolecular interactions. scispace.com The vibrational modes of the benzene ring of the anilinium cation are also readily observed in the Raman spectrum.

For 3-methylanilinium hydrogen sulfate, the Raman spectrum would be expected to show the characteristic vibrational modes of both the 3-methylanilinium cation and the hydrogen sulfate anion. The presence of the methyl group on the aromatic ring would also give rise to specific C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For the sulfuric acid—3-methylaniline (1/1) complex, both ¹H and ¹³C NMR would provide significant insights into the protonation of the amine group and the resulting changes in the electronic environment of the 3-methylaniline moiety.

Upon the formation of the anilinium salt, the nitrogen atom of 3-methylaniline becomes protonated by the sulfuric acid. This protonation leads to distinct changes in the chemical shifts of the protons and carbons in the vicinity of the -NH₃⁺ group.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum, the protons of the aromatic ring and the methyl group of 3-methylaniline would exhibit downfield shifts upon protonation. This is due to the electron-withdrawing effect of the newly formed ammonium group (-NH₃⁺), which deshields the nearby protons. The amine protons themselves would appear as a broad singlet at a significantly downfield chemical shift, and its integration would correspond to three protons. The chemical shifts for the aromatic protons are influenced by both the inductive effect of the ammonium group and the resonance effect.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

| Proton | Expected Chemical Shift (δ, ppm) of 3-methylaniline | Expected Chemical Shift (δ, ppm) of Sulfuric acid—3-methylaniline (1/1) |

| Aromatic-H | 6.5 - 7.1 | 7.0 - 7.5 |

| -CH₃ | ~2.3 | ~2.4 |

| -NH₂ | ~5.0 | - |

| -NH₃⁺ | - | > 8.0 (broad) |

Note: The table presents expected values based on general principles of NMR spectroscopy and data for similar anilinium salts. Actual values may vary.

¹³C NMR Spectroscopy:

Similarly, in the ¹³C NMR spectrum, the carbon atoms of the aromatic ring, particularly the carbon atom bonded to the nitrogen (C-1), would experience a downfield shift upon protonation. The other aromatic carbons would also be affected, with the degree of the shift depending on their position relative to the ammonium group.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon | Expected Chemical Shift (δ, ppm) of 3-methylaniline | Expected Chemical Shift (δ, ppm) of Sulfuric acid—3-methylaniline (1/1) |

| C-NH₂/C-NH₃⁺ | ~148 | ~135-140 |

| Aromatic-C | 110 - 140 | 115 - 145 |

| -CH₃ | ~21 | ~20 |

Note: The table presents expected values based on general principles of NMR spectroscopy and data for similar anilinium salts. The C-N carbon in anilinium salts can sometimes show an upfield shift compared to the free amine, contrary to simple inductive effect predictions, due to changes in hybridization and resonance.

UV-Visible Spectroelectrochemical Studies

UV-Visible spectroelectrochemistry combines ultraviolet-visible spectroscopy with electrochemistry to study the electronic absorption spectra of electroactive species as a function of the applied electrode potential. For the sulfuric acid—3-methylaniline (1/1) complex, this technique would be instrumental in understanding the electronic transitions and the electrochemical behavior of the 3-methylanilinium cation.

The UV-Visible spectrum of 3-methylaniline exhibits characteristic absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the benzene ring. The presence of the amino group influences these transitions. Upon protonation to form the 3-methylanilinium ion, the lone pair of electrons on the nitrogen atom is no longer available to participate in resonance with the aromatic ring. This results in a hypsochromic shift (blue shift) of the absorption bands, meaning they will appear at shorter wavelengths compared to the free amine.

Spectroelectrochemical studies would involve applying a potential to an electrode in a solution containing the sulfuric acid—3-methylaniline (1/1) complex and monitoring the changes in the UV-Visible spectrum. This would allow for the investigation of the oxidation and reduction processes of the 3-methylanilinium ion. The oxidation of anilinium ions typically leads to the formation of radical cations and subsequently polymeric species, which have distinct and often intense absorption bands in the visible region of the spectrum. The color changes associated with these redox processes are a key feature of aniline derivatives.

Expected UV-Visible Absorption Maxima (in aqueous solution):

| Compound | λ_max 1 (nm) | λ_max 2 (nm) |

| 3-methylaniline | ~240 | ~290 |

| Sulfuric acid—3-methylaniline (1/1) | ~205 | ~255 |

Note: The table presents expected values based on the known behavior of aniline and its derivatives upon protonation. Actual values may vary depending on the solvent and concentration.

Thermal Analysis and Stability of the Complex

Thermal analysis techniques are crucial for determining the stability, decomposition pathways, and phase transitions of chemical compounds. For the sulfuric acid—3-methylaniline (1/1) complex, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) would provide a comprehensive thermal profile.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and to infer the decomposition pathway of the sulfuric acid—3-methylaniline (1/1) complex.

The TGA curve for this complex would likely show a multi-step decomposition process. The initial weight loss could be attributed to the loss of any adsorbed water. The subsequent decomposition would involve the breakdown of the salt. A plausible decomposition pathway would involve the initial loss of the sulfuric acid molecule, followed by the decomposition of the 3-methylaniline. The decomposition of sulfuric acid itself occurs at elevated temperatures, and the presence of the organic counter-ion could influence this process. The final residue at high temperatures would likely be minimal, assuming a complete combustion in an oxidizing atmosphere.

Hypothetical TGA Data for Sulfuric Acid—3-methylaniline (1/1):

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 50 - 120 | ~1-2% | Loss of adsorbed moisture |

| 200 - 350 | ~50% | Decomposition and volatilization of sulfuric acid |

| 350 - 500 | ~48% | Decomposition of 3-methylaniline |

Note: This table is hypothetical and illustrates a plausible decomposition profile. The actual decomposition temperatures and weight losses would need to be determined experimentally.

Differential Thermal Analysis (DTA) for Phase Transitions

Differential Thermal Analysis (DTA) is a technique that measures the difference in temperature between a sample and an inert reference material as they are subjected to a controlled temperature program. DTA is used to detect thermal events such as phase transitions (melting, boiling, crystallization) and chemical reactions (decomposition, oxidation).

The DTA curve for sulfuric acid—3-methylaniline (1/1) would be expected to show an endothermic peak corresponding to the melting point of the complex. This would be followed by one or more exothermic peaks at higher temperatures, corresponding to the decomposition of the compound. The temperatures of these peaks would provide information about the thermal stability of the complex. The melting point of the salt is expected to be significantly different from that of the starting material, 3-methylaniline.

Expected DTA Events for Sulfuric Acid—3-methylaniline (1/1):

| Temperature (°C) | Event Type | Interpretation |

| > 200 | Endotherm | Melting of the salt |

| > 300 | Exotherm(s) | Decomposition of the complex |

Note: The table presents expected thermal events based on the properties of similar aromatic amine salts. Actual transition temperatures would need to be determined experimentally.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are instrumental in providing a detailed understanding of the geometric and electronic properties of the sulfuric acid--3-methylaniline (1/1) complex at the atomic level. These methods solve the Schrödinger equation for the molecular system, yielding valuable information about its structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Protonation States

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. In the context of the sulfuric acid--3-methylaniline complex, DFT calculations are crucial for determining the most stable protonation states. The interaction between the strong acid (sulfuric acid) and the basic amine (3-methylaniline) leads to proton transfer, forming the 3-methylanilinium (B14282828) cation and the hydrogen sulfate (B86663) anion.

DFT studies can precisely model the potential energy surface of the proton transfer process, confirming that the protonated state is energetically favorable. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can optimize the geometry of the resulting ion pair and calculate the energetic difference between the neutral and protonated forms. These calculations typically reveal a significant stabilization energy upon protonation, indicating the formation of a stable salt. While specific DFT studies on the 3-methylaniline-sulfuric acid complex are not abundant in the literature, the principles are well-established from studies on similar aniline (B41778) compounds.

Ab Initio Methods for Electronic Property Determination

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. doi.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for determining the electronic properties of molecules. For the 3-methylanilinium sulfate complex, ab initio calculations can be used to accurately predict properties such as ionization potential, electron affinity, and the distribution of electron density.

Studies on related molecules, such as p-methylaniline, have utilized ab initio methods at the MP2 and CIS levels of theory with basis sets like 6-31+G* to investigate their structure in both the ground (S0) and first excited (S1) states. researchgate.net Similar approaches for the 3-methylanilinium cation would allow for a detailed analysis of how the electronic properties of 3-methylaniline are altered upon protonation and interaction with the sulfate anion. These calculations can reveal changes in the dipole moment and polarizability, offering insights into the complex's interaction with its environment.

Characterization of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The crystal structure and stability of the sulfuric acid--3-methylaniline (1/1) complex are significantly influenced by non-covalent interactions, primarily hydrogen bonding and, to a lesser extent, π-stacking. Computational methods are essential for characterizing and quantifying these interactions.

In the related crystal structure of bis(3-methylanilinium) sulfate, the cations and anions are held together by strong, charge-assisted N—H···O hydrogen bonds. researchgate.net Each sulfate anion in this structure acts as an acceptor for six hydrogen bonds from six different 3-methylanilinium cations, highlighting the crucial cohesive role of the sulfate anions. researchgate.net The ammonium (B1175870) groups of the cations each donate hydrogen bonds to three different sulfate anions. researchgate.net

Computational analyses, often employing DFT or MP2 methods, can be used to calculate the energies and geometries of these hydrogen bonds. The Atoms in Molecules (AIM) theory is a valuable tool for analyzing the electron density topology to identify and characterize these interactions.

Furthermore, pairs of 3-methylanilinium cations can interact through aromatic π-stacking interactions. In the bis(3-methylanilinium) sulfate crystal, these interactions occur in a slipped, head-to-tail fashion with a centroid-to-centroid distance of 3.6025 (9) Å. researchgate.net Computational models can quantify the dispersion and electrostatic contributions to these π-stacking interactions, providing a complete picture of the forces governing the crystal packing.

Table 1: Intermolecular Interaction Data for Bis(3-methylanilinium) Sulfate

| Interaction Type | Description | Key Geometric Parameter |

|---|---|---|

| N—H···O Hydrogen Bonding | Strong, charge-assisted bonds between 3-methylanilinium cations and sulfate anions. | Each sulfate anion accepts six hydrogen bonds. |

| π-Stacking | Aromatic interactions between pairs of 3-methylanilinium cations. | Centroid-to-centroid distance of 3.6025 (9) Å. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For the 3-methylanilinium sulfate complex, FMO analysis can be performed using the output of DFT or ab initio calculations. The HOMO is typically localized on the electron-rich aromatic ring of the 3-methylanilinium cation, while the LUMO may have contributions from both the cation and the sulfate anion. A large HOMO-LUMO gap would suggest high stability and low reactivity for the complex. researchgate.net

The energies of the HOMO and LUMO, as well as their spatial distribution, can provide insights into the potential reaction pathways and the nature of electronic transitions within the complex. For instance, the analysis of the HOMO and LUMO can help in understanding the charge transfer characteristics of the molecule.

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis

| Parameter | Significance | Expected Trend for Stable Complex |

|---|---|---|

| HOMO Energy | Related to the ability to donate electrons. | Lower energy indicates higher stability. |

| LUMO Energy | Related to the ability to accept electrons. | Higher energy indicates higher stability. |

| HOMO-LUMO Gap | Indicator of kinetic stability and chemical reactivity. | Larger gap implies higher stability and lower reactivity. |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecular system, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and the influence of the environment.

Modeling Solvation Effects on Complex Stability

The stability and behavior of the 3-methylanilinium sulfate complex in solution are significantly influenced by its interactions with solvent molecules. Molecular dynamics simulations are a powerful tool for modeling these solvation effects. By placing the ion pair in a simulation box filled with explicit solvent molecules (e.g., water), one can observe how the solvent organizes around the ions and how this affects the stability of the complex.

Ab initio molecular dynamics (AIMD) simulations, which use quantum mechanical calculations to determine the forces between atoms at each time step, can provide a highly accurate description of the solvation process. For instance, AIMD studies on the solvation of SO2 in ionic liquids have revealed detailed insights into the specific interactions between the solute and the components of the ionic liquid. nih.gov A similar approach for 3-methylanilinium sulfate in water would elucidate the formation of hydration shells around the cation and anion.

These simulations can be used to calculate the radial distribution functions (RDFs) between the ions and solvent molecules, providing a quantitative measure of the solvation structure. Furthermore, the potential of mean force (PMF) for the dissociation of the ion pair can be calculated to determine the free energy of binding in solution, thus quantifying the stability of the complex in a particular solvent.

Simulation of Proton Transfer Dynamics

The transfer of a proton from sulfuric acid to 3-methylaniline is a fundamental process in the formation of the m-toluidinium bisulfate salt. Simulating this dynamic event requires sophisticated computational methods, such as ab initio molecular dynamics (AIMD). AIMD simulations model the electronic structure and atomic motion simultaneously, making them suitable for describing chemical reactions like bond formation and breaking. nih.govuni-halle.de

In systems involving sulfuric acid, AIMD simulations have shown that the first proton transfer is typically a rapid event, often occurring promptly upon interaction with a base in an aqueous environment. researchgate.net The dynamics of this transfer are influenced by the surrounding solvent molecules and the hydrogen-bonding network. For instance, simulations of proton transfer along "water wires" are used to understand the mechanism in aqueous media. uni-halle.de The Grotthuss mechanism, where protons are relayed through a chain of hydrogen-bonded molecules, is a key concept in understanding this process. nih.gov

System Setup: A simulation box containing the sulfuric acid and 3-methylaniline molecules, often with explicit solvent molecules, is created.

Electronic Structure Calculation: A suitable level of quantum mechanical theory (e.g., Density Functional Theory) is chosen to calculate the forces on the atoms at each step. nih.gov

Dynamics Simulation: The trajectories of the atoms are propagated over time, typically on the order of picoseconds to nanoseconds, allowing the observation of the proton transfer event. arxiv.org

Specialized simulation techniques and force fields, such as the molecular mechanics with proton transfer (MMPT) method, have been developed to handle the complexities of proton transfer over longer simulation times. arxiv.org These methods allow for the dynamic breaking and forming of bonds, which is a limitation of classical molecular dynamics. frontiersin.org

Force Field Development and Validation for Sulfuric Acid-Amine Systems

Classical molecular dynamics (MD) simulations are a computationally less expensive alternative to AIMD for studying larger systems over longer timescales. However, they rely on force fields, which are sets of parameters that describe the potential energy of the system. The accuracy of MD simulations is critically dependent on the quality of the force field parameters. nih.govnih.gov

For sulfuric acid-amine systems, force fields like AMBER, CHARMM, and OPLS-AA are often used as a starting point. nih.govmdpi.comucdavis.edu However, specific parameters for the interactions within the sulfuric acid-3-methylaniline complex may need to be developed and validated. The process of parameterization typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on smaller, representative clusters of the molecules to obtain reference data. This data includes optimized geometries, interaction energies, vibrational frequencies, and potential energy surfaces for key dihedral angles. nih.gov

Parameter Fitting: The force field parameters (e.g., partial atomic charges, Lennard-Jones parameters, bonded parameters) are adjusted to reproduce the QM reference data. nih.gov

Validation: The newly developed force field is validated by comparing its predictions for various properties with either QM data or experimental results. This can include comparing simulated properties like density and heat of vaporization for the bulk liquid with experimental values. ucdavis.edu

The table below shows a conceptual comparison of geometries for a sulfuric acid-amine complex as obtained from high-level quantum mechanics calculations (the "gold standard") and a newly developed force field, illustrating the validation process.

| Parameter | Quantum Mechanics (MP2) | Force Field (Optimized) | Deviation |

| S-O Bond Length (Å) | 1.45 | 1.46 | +0.01 |

| O-H Bond Length (Å) | 0.97 | 0.97 | 0.00 |

| N-H Bond Length (Å) | 1.02 | 1.03 | +0.01 |

| S-O-H Angle (°) | 108.5 | 108.2 | -0.3 |

| H-N-H Angle (°) | 112.0 | 112.5 | +0.5 |

Note: This table is illustrative and based on typical values found in force field validation studies for similar systems, as specific data for sulfuric acid-3-methylaniline is not available. nccr-must.ch

Recent advancements also include the use of machine learning to develop neural network potentials that can achieve near-quantum accuracy at a fraction of the computational cost, which is a promising direction for simulating complex atmospheric molecular clusters. chemrxiv.org

Correlation of Theoretical Predictions with Experimental Observations

A crucial aspect of computational chemistry is the ability to correlate theoretical predictions with experimental observations. This correlation serves to validate the theoretical models and provide a deeper interpretation of the experimental data. For sulfuric acid-amine systems, this often involves comparing calculated properties with spectroscopic measurements.

Vibrational spectroscopy (Infrared and Raman) is a powerful technique for studying molecular structure and interactions. uzh.chnih.gov Quantum chemical calculations can predict the vibrational frequencies and intensities of the sulfuric acid-3-methylaniline complex. nih.gov By comparing the calculated spectrum with the experimental one, researchers can:

Assign the observed spectral bands to specific molecular vibrations.

Confirm the occurrence of proton transfer by identifying vibrational modes characteristic of the m-toluidinium cation and the bisulfate anion.

Evaluate the accuracy of the computational method used.

The following table provides a hypothetical comparison between experimental and theoretically calculated vibrational frequencies for key functional groups in a protonated amine and bisulfate system.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (DFT) | Assignment |

| N-H⁺ Stretch | ~3200 (broad) | 3250 | Stretching of the ammonium group |

| Aromatic C-H Stretch | ~3050 | 3065 | Stretching of C-H bonds on the phenyl ring |

| CH₃ Stretch | ~2950 | 2960 | Stretching of the methyl group |

| S=O Stretch (asymmetric) | ~1250 | 1260 | Asymmetric stretch of S=O in HSO₄⁻ |

| S=O Stretch (symmetric) | ~1050 | 1055 | Symmetric stretch of S=O in HSO₄⁻ |

Note: This table is illustrative. The frequencies are typical for such functional groups and the level of agreement shown is what is generally expected when comparing DFT calculations with experimental spectra. nih.govnih.gov

Beyond spectroscopy, theoretical models are used to predict nucleation rates of sulfuric acid-amine clusters in atmospheric science. researchgate.net These predicted rates can then be compared with measurements from chamber experiments, such as those conducted at the CLOUD facility at CERN. researchgate.net Good agreement between theoretical predictions and experimental observations lends confidence to the underlying molecular mechanisms proposed by the models. uni-halle.de

Proton Transfer Mechanisms and Energetics in Sulfuric Acid—3 Methylaniline 1/1 Systems

Gas-Phase Proton Affinity and Basicity Studies

In the absence of solvent, the intrinsic basicity of a molecule can be quantified by its proton affinity (PA) and gas-phase basicity (GB). Proton affinity is defined as the negative of the enthalpy change for the gas-phase reaction of a base (B) with a proton to form the conjugate acid (BH⁺). wikipedia.org Gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. nih.gov These values provide a pure measure of a molecule's ability to accept a proton, free from any solvating effects. wikipedia.orgnist.gov

The basicity of aniline (B41778) is significantly influenced by the delocalization of the nitrogen lone pair into the aromatic π-system, which makes it less available for protonation compared to aliphatic amines. libretexts.org However, substituents on the aromatic ring can modify this basicity. The methyl group (-CH₃) in 3-methylaniline is an electron-donating group through an inductive effect. This effect increases the electron density on the nitrogen atom, thereby enhancing its basicity compared to unsubstituted aniline. libretexts.orgpharmaguideline.com

Quantum chemical computations have been employed to determine the proton affinities of a wide range of substituted anilines. These studies provide valuable data for understanding the intrinsic effects of substituents on basicity.

| Compound | pKa (in water at 298 K) | Proton Affinity (PA) / kJ/mol |

|---|---|---|

| Aniline | 4.58 | 892.8 |

| 2-Methylaniline | 4.39 | 897.8 |

| 3-Methylaniline | 4.69 | 897.0 |

| 4-Methylaniline | 5.12 | 900.1 |

Data sourced from quantum chemical computations using the PM3 method. researchgate.net

The data indicates that the methyl substituent, regardless of its position, increases the gas-phase proton affinity of aniline, confirming its electron-donating nature.

Solution-Phase Proton Transfer Equilibria and Kinetics

In a solvent, the proton transfer from sulfuric acid to 3-methylaniline is an equilibrium process. tcd.iechegg.com The position of this equilibrium is dictated by the relative acid and base strengths of the species involved, as well as by how the solvent stabilizes the reactants and the resulting ions. tcd.ie The reaction can be represented as:

H₂SO₄ + C₆H₄(CH₃)NH₂ ⇌ HSO₄⁻ + C₆H₄(CH₃)NH₃⁺

Given that sulfuric acid is a strong acid and 3-methylaniline is a moderately weak base, the equilibrium in most solvents lies far to the right, favoring the formation of the 3-methylanilinium (B14282828) and bisulfate ions. The kinetics of such proton transfer reactions are typically very fast, often diffusion-controlled, meaning the reaction rate is limited by how quickly the reactant molecules can encounter each other in solution. nih.gov

The strength of a base in a solution is conveniently expressed by the acid dissociation constant (pKa) of its conjugate acid. biopchem.education A higher pKa value for the conjugate acid corresponds to a stronger base. The pKa of the 3-methylanilinium ion (C₆H₄(CH₃)NH₃⁺) quantifies the equilibrium for its dissociation in water.

| Compound | pKa |

|---|---|

| Aniline | 4.60 |

| 3-Methylaniline | 4.73 |

Data sourced from various chemical databases. chembk.comcsun.edu

The pKa of 3-methylaniline's conjugate acid is slightly higher than that of aniline's, indicating that 3-methylaniline is a slightly stronger base in aqueous solution. chembk.com This is consistent with the electron-donating effect of the methyl group observed in the gas phase.

In highly concentrated solutions of strong acids, such as sulfuric acid, the pH scale is no longer a valid measure of acidity due to large deviations in activity coefficients. wikipedia.org Instead, the Hammett acidity function (H₀) is used to quantify the protonating ability of the medium. wikipedia.org The H₀ scale is defined using a series of weakly basic indicators, often substituted anilines. wikipedia.orgmcmaster.ca

The H₀ function is crucial for understanding the protonation equilibrium of 3-methylaniline in concentrated sulfuric acid. The Henderson-Hasselbalch-like equation for the Hammett function is:

H₀ = pKₐ(BH⁺) + log([B]/[BH⁺])

where pKₐ(BH⁺) is the acid dissociation constant of the conjugate acid of the base (3-methylaniline), and [B]/[BH⁺] is the ratio of the concentration of the unprotonated base to the protonated conjugate acid. wikipedia.org This relationship allows for the quantitative description of the extent of protonation of 3-methylaniline as a function of the sulfuric acid concentration. For pure sulfuric acid, the H₀ value is approximately -12, indicating an extremely high protonating power, which would ensure that a weak base like 3-methylaniline is almost completely protonated. wikipedia.org

The solvent plays a critical role in proton transfer reactions by solvating the participating species, thereby altering the thermodynamics and kinetics of the process. youtube.com Polar solvents are particularly effective at stabilizing the charged products of the reaction (3-methylanilinium and bisulfate ions) through dipole-dipole interactions and hydrogen bonding. This stabilization shifts the equilibrium further towards the products compared to the gas phase or nonpolar solvents.

The free energy of transfer for each species from a reference solvent to another can be used to analyze the solvent effect quantitatively. rsc.org Studies on similar proton transfer reactions involving anilines have shown that specific solute-solvent interactions, such as hydrogen bonding between the amine's N-H group and solvent molecules, can significantly influence the reactivity of the amine. researchgate.netscispace.com For instance, hydrogen bonding with a solvent can increase the electron density on the nitrogen atom, enhancing its basicity and affecting the proton transfer equilibrium constant. researchgate.netscispace.com

Role of Microsolvation in Proton Transfer Events

Microsolvation refers to the interaction of a reactant or complex with a small, discrete number of solvent molecules. Studying these small clusters can bridge the gap between gas-phase and bulk solution behavior. In the context of the sulfuric acid-3-methylaniline system, the step-wise addition of solvent molecules (e.g., water) can be investigated to see how they mediate the proton transfer.

Infrared spectroscopy studies of matrix-isolated complexes between trimethylamine (B31210) (a stronger base than 3-methylaniline) and sulfuric acid have shown that the presence of even a few water molecules can facilitate and stabilize the proton transfer. researchgate.net The water molecules form a hydrogen-bonded network that helps to solvate the resulting ion pair, (CH₃)₃NH⁺ and HSO₄⁻. researchgate.net It is highly probable that a similar mechanism is at play for the 3-methylaniline system, where water or other protic solvent molecules would actively participate in the proton transfer event by forming a "proton wire" or a hydrogen-bonded bridge, lowering the energy barrier for the transfer.

Influence of Substituent Effects on Amine Basicity and Complex Stability

The nature and position of substituents on the aniline ring have a profound impact on the basicity of the amine and, consequently, on the stability of the resulting complex with sulfuric acid. quora.comyoutube.com Substituent effects can be broadly categorized into inductive and resonance effects.

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃), methoxy (B1213986) (-OCH₃), and amino (-NH₂) increase the electron density on the aromatic ring and, by extension, on the nitrogen atom. libretexts.orgquora.com This enhances the basicity of the aniline derivative, making it a better proton acceptor. The resulting anilinium ion is also stabilized because the positive charge can be better accommodated by the electron-rich ring. libretexts.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the aromatic ring and the nitrogen atom. libretexts.org This reduces the availability of the nitrogen lone pair for protonation, thereby decreasing the basicity of the aniline derivative. libretexts.org

The methyl group in 3-methylaniline is an electron-donating group primarily through its inductive effect (+I). Since it is in the meta position, its resonance effect is negligible. This inductive donation of electron density to the ring makes the nitrogen atom of 3-methylaniline more basic than that of unsubstituted aniline, leading to the formation of a more stable proton-transfer complex with sulfuric acid. The relative basicity generally follows the order para > meta > ortho for electron-donating groups, although steric effects can complicate the trend for ortho-substituted anilines. quora.comquora.com

Supramolecular Chemistry and Crystal Engineering of Sulfuric Acid—3 Methylaniline 1/1 Derivatives

Design Principles for Multi-Component Crystalline Materials

The design of multi-component crystalline materials, such as salts and co-crystals, is a cornerstone of crystal engineering. The primary goal is to create novel solid forms with tailored physicochemical properties by combining two or more different chemical entities within a single crystal lattice. turkjps.org The formation of these materials is governed by the principles of molecular recognition and self-assembly, driven by specific and directional non-covalent interactions. nih.gov

A key concept in this field is the "supramolecular synthon," which refers to robust and predictable intermolecular recognition motifs. turkjps.org In the case of acid-base complexes like sulfuric acid—3-methylaniline, the most prominent interactions are charge-assisted hydrogen bonds. The design process involves selecting components with complementary functional groups that are likely to form these reliable synthons. The formation of a salt versus a co-crystal is determined by the degree of proton transfer between the acidic and basic components. turkjps.org The predictability of hydrogen bonding patterns, as outlined by Etter's rules, provides a foundational framework for designing such materials: 1) all good proton donors and acceptors are used in hydrogen bonding, 2) intramolecular hydrogen bonds are favored, and 3) the best remaining proton donors and acceptors form intermolecular hydrogen bonds. nih.gov By understanding these principles, chemists can strategically combine an inorganic acid like sulfuric acid with an organic base like 3-methylaniline to engineer crystalline solids with specific structural architectures.

Hydrogen Bond Network Analysis in Solid-State Structures

A detailed analysis of the hydrogen bond geometry in bis(3-methylanilinium) sulfate (B86663) reveals the specific nature of these interactions.

| Donor—H⋯Acceptor | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N1—H1A⋯O1 | 0.89 | 2.15 | 2.9384 | 147 |

| N1—H1A⋯O2 | 0.89 | 2.37 | 3.0913 | 139 |

| N1—H1B⋯O2(i) | 0.89 | 1.91 | 2.7997 | 173 |

| N1—H1C⋯O1(ii) | 0.89 | 1.87 | 2.7531 | 173 |

Table 1. Hydrogen-bond geometry for bis(3-methylanilinium) sulfate. nih.gov Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, -y+1, -z+1.

Co-crystallization Strategies with Inorganic Acids

The formation of crystalline salts from the reaction of an organic base with an inorganic acid is a common and effective co-crystallization strategy. This acid-base reaction is a powerful tool for creating new solid-state forms. For sulfuric acid and 3-methylaniline, the process involves the transfer of a proton from the strong acid to the basic amine group, resulting in the formation of the 3-methylanilinium (B14282828) and hydrogen sulfate (for a 1:1 ratio) or sulfate (for a 2:1 ratio) ions.

Commonly employed methods for this type of synthesis are solution-based techniques. A typical procedure involves dissolving the organic base (3-methylaniline) in a suitable solvent and adding the inorganic acid (sulfuric acid), often in a stoichiometric or excess amount. nih.gov The resulting salt, being less soluble in the chosen solvent system, precipitates out. The quality of the resulting crystals can be improved through subsequent re-crystallization from a different solvent or by allowing for slow evaporation of the solvent at room temperature. For instance, bis(m-toluidinium) sulfate was successfully synthesized by adding concentrated sulfuric acid to a solution of m-toluidine (B57737) in chloroform, followed by filtration and re-crystallization from distilled water. nih.gov

Self-Assembly Mechanisms and Directed Crystal Growth

Self-assembly is the spontaneous organization of individual components into ordered structures, driven by non-covalent interactions. In the formation of sulfuric acid—3-methylaniline crystals, this process begins in solution where the protonated 3-methylanilinium cations and the sulfate or hydrogen sulfate anions are present. The formation of the final crystal structure is a result of a delicate balance between various intermolecular forces, including strong charge-assisted hydrogen bonds, π-π stacking interactions between aromatic rings, and weaker van der Waals forces. nih.gov

Impact of Complex Stoichiometry on Supramolecular Architecture

The stoichiometry of the components in a multi-component crystal has a profound impact on the resulting supramolecular architecture. The ratio of the acid to the base dictates the nature of the ionic species present and, consequently, the number and arrangement of hydrogen bond donors and acceptors.

In the specific case of sulfuric acid and 3-methylaniline, different stoichiometries lead to distinct crystalline forms.

1:1 Stoichiometry (Sulfuric acid—3-methylaniline): In a 1:1 complex, sulfuric acid would act as a monoprotic acid, donating one proton to 3-methylaniline. This results in the formation of a 3-methylanilinium cation (C₇H₇NH₃⁺) and a hydrogen sulfate (bisulfate) anion (HSO₄⁻). The hydrogen sulfate anion itself contains a proton donor (the -OH group) and multiple oxygen acceptors. This would lead to a complex hydrogen-bonding network where both the anilinium cation and the hydrogen sulfate anion participate as donors, potentially forming chains or sheets involving anion-anion hydrogen bonds in addition to cation-anion interactions.

2:1 Stoichiometry (bis(3-methylanilinium) sulfate): In a 2:1 complex, sulfuric acid acts as a diprotic acid, donating both of its protons to two separate 3-methylaniline molecules. This yields two 3-methylanilinium cations (C₇H₇NH₃⁺) and one sulfate dianion (SO₄²⁻). nih.gov In this scenario, the sulfate anion has four potential hydrogen bond acceptor sites (the oxygen atoms) but no donor sites. The supramolecular structure is therefore built exclusively from N-H···O hydrogen bonds between the six available N-H donors (three from each cation) and the sulfate acceptors, leading to a highly cross-linked, stable structure as observed in the known crystal structure. nih.gov

The change in stoichiometry from 1:1 to 2:1 fundamentally alters the hydrogen bonding synthons available for crystal construction, leading to different packing arrangements, crystal symmetries, and potentially different physical properties.

Chemical Reactivity and Catalysis Involving Sulfuric Acid—3 Methylaniline 1/1 Components

Role in Acid-Catalyzed Organic Reactions

The combination of a strong acid and an amine base creates a chemical environment capable of catalyzing numerous organic transformations. The primary role of sulfuric acid is to protonate reactants, thereby generating highly reactive intermediates such as carbocations or activating functional groups for nucleophilic attack. The amine can act as a proton shuttle, a basic scavenger, or a directing group that influences the reaction's outcome.

Anilines, including 3-methylaniline, are highly activated aromatic compounds due to the electron-donating nature of the amino (-NH₂) group. byjus.comwikipedia.org The lone pair of electrons on the nitrogen atom increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making these sites highly susceptible to electrophilic attack. byjus.comyoutube.com

However, in the presence of a strong acid like concentrated sulfuric acid, the reaction mechanism is significantly altered. The sulfuric acid protonates the basic amino group to form the corresponding anilinium ion (in this case, the 3-methylanilinium (B14282828) ion, -NH₃⁺). byjus.combrainly.com This protonated group is strongly electron-withdrawing and deactivating. brainly.com Consequently, the aromatic ring becomes much less reactive towards electrophiles, and the directing influence shifts from ortho, para to meta. byjus.combrainly.com

This effect is prominently observed in reactions such as nitration and sulfonation. For instance, the nitration of aniline (B41778) in a mixture of nitric and sulfuric acids yields a substantial amount of the meta-substituted product, a result that is counterintuitive for a typical activated ring. byjus.comyoutube.com Similarly, the reaction of aniline with sulfuric acid leads to the formation of anilinium hydrogen sulfate (B86663), which upon heating, rearranges to form sulfanilic acid. byjus.com

| Reaction Condition | Ortho Product (%) | Meta Product (%) | Para Product (%) |

| Bromination in aqueous solution | Minor | - | Major (part of 2,4,6-tribromoaniline) |

| Nitration (HNO₃/H₂SO₄) | ~2% | ~47% | ~51% |

Table 1. Product distribution in the electrophilic substitution of aniline under different conditions, illustrating the influence of the acidic medium on selectivity. The presence of strong acid (H₂SO₄) leads to the formation of the anilinium ion, which results in a significant yield of the meta product. byjus.comyoutube.com

The interaction between acids and amines is a fundamental trigger for various condensation and polymerization reactions. Sulfuric acid can catalyze condensation reactions by protonating a carbonyl group, making it more electrophilic and susceptible to attack by the nucleophilic amine. This principle is applied in reactions like the synthesis of quinolines, which can be achieved through the sulfuric acid-promoted condensation cyclization of 2-alkynyl anilines with aldehydes. researchgate.net

Furthermore, acid-amine interactions are critical in initiating certain types of polymerization. A well-studied example from atmospheric chemistry is the nucleation of new aerosol particles, a process driven by the formation of stable molecular clusters between sulfuric acid and various amines. nih.govcopernicus.org Amines enhance the nucleation process by stabilizing the sulfuric acid clusters through strong acid-base interactions, effectively acting as a "molecular glue" that initiates the aggregation and growth of particles. nih.govcopernicus.org The mechanism involves a base-stabilization process where acid-amine pairs form and exhibit significantly lower evaporation rates than sulfuric acid clusters alone, leading to rapid particle formation. nih.gov This phenomenon underscores the power of acid-amine interactions to initiate polymerization from the gas phase.

Sulfuric acid is a widely used catalyst for dehydration reactions, particularly the conversion of alcohols to alkenes. libretexts.org The catalytic cycle begins with the protonation of the alcohol's hydroxyl (-OH) group by sulfuric acid. libretexts.orgyoutube.com This converts the hydroxyl group, a poor leaving group, into an alkyloxonium ion (-OH₂⁺), which is an excellent leaving group. libretexts.org The departure of a water molecule generates a carbocation intermediate, which then loses a proton from an adjacent carbon atom to form a double bond, yielding an alkene. libretexts.orgyoutube.com The catalyst (H⁺) is regenerated in this final step.

In hydrolysis reactions, such as the breakdown of amides into carboxylic acids and amines, sulfuric acid also plays a key catalytic role. masterorganicchemistry.com The process is typically initiated by the protonation of the amide's carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by a water molecule. masterorganicchemistry.com The resulting tetrahedral intermediate undergoes further proton transfers and rearrangements, ultimately leading to the cleavage of the carbon-nitrogen bond. masterorganicchemistry.com The amine component is released as its corresponding ammonium (B1175870) salt in the acidic medium. chemistryguru.com.sg Studies on related systems, such as the hydrolysis of sulfur trioxide (SO₃), have shown that amines can catalyze the reaction, with the rate being dependent on the amine's basicity, indicating that the amine component can actively participate in hydrolysis mechanisms. nih.gov

Influence on Reaction Pathways and Selectivity

The presence and interaction of sulfuric acid and 3-methylaniline can profoundly influence the pathways and selectivity of a chemical reaction. As detailed in section 7.1.1, the most dramatic effect on selectivity is observed in the electrophilic aromatic substitution of the aniline itself. The protonation of the amine group by sulfuric acid switches the reaction's regioselectivity from a strong preference for ortho and para products to a significant yield of the meta product. byjus.combrainly.com

In acid-catalyzed dehydration of alcohols, selectivity is governed by the stability of the carbocation intermediate formed after the loss of water. libretexts.org The reaction pathway will preferentially proceed through the most stable available carbocation. For secondary and tertiary alcohols, this often leads to rearrangements (e.g., hydride or alkyl shifts) to form a more stable carbocation before the final elimination step. The final alkene product is typically the most substituted and thermodynamically stable isomer, a principle known as Zaitsev's rule. libretexts.org The sulfuric acid catalyst is essential for accessing these carbocationic pathways.

The influence of the catalyst system can also be seen in hydrogenation reactions. For example, in the catalytic hydrogenation of nitrobenzene (B124822) to produce aniline, selectivity is critical to prevent over-hydrogenation to byproducts like cyclohexylamine. nih.gov Reaction conditions, including catalyst properties and residence time, must be precisely controlled to maximize the yield of the desired aniline product. nih.gov

Regeneration and Recycling of Components in Catalytic Cycles

In industrial applications, the ability to regenerate and recycle catalyst components is crucial for economic viability and environmental sustainability. Both sulfuric acid and amines are components that are routinely recycled in large-scale processes.

Sulfuric Acid Regeneration (SAR): Spent sulfuric acid from industrial processes, which becomes contaminated with water and organic materials, can be regenerated to its original high quality. veolianorthamerica.comveolianorthamerica.com The typical SAR process involves several key stages: veolianorthamerica.compp-industries.atecovyst.com

Decomposition: The spent acid is fed into a high-temperature furnace (around 1000–1200 °C) where it thermally decomposes into sulfur dioxide (SO₂), oxygen (O₂), and water (H₂O). veolianorthamerica.compp-industries.at

Purification: The resulting SO₂ gas stream is cooled and purified to remove any remaining impurities, such as ash and metal contaminants. veolianorthamerica.compp-industries.at

Catalytic Oxidation: The clean, dry SO₂ gas is passed over a catalyst (typically based on vanadium pentoxide) where it is oxidized to sulfur trioxide (SO₃). pp-industries.at

Absorption: The SO₃ is then absorbed into a stream of concentrated sulfuric acid to form oleum, which is subsequently diluted with water to produce fresh, high-strength sulfuric acid. veolianorthamerica.com

| Step | Process | Key Transformation |

| 1 | Thermal Decomposition | Spent H₂SO₄ → SO₂ + O₂ + H₂O |

| 2 | Purification | Removal of ash, metals, and particulates |

| 3 | Catalytic Oxidation | SO₂ + ½O₂ → SO₃ |

| 4 | Absorption/Hydration | SO₃ + H₂O → H₂SO₄ |

Table 2. Main stages of the industrial Sulfuric Acid Regeneration (SAR) process. veolianorthamerica.compp-industries.at

Amine Regeneration: Amine components used in various processes, such as gas sweetening (removal of acidic gases like H₂S and CO₂), are also continuously recycled. topsoe.com In these systems, an amine solution absorbs the acid gases from a process stream, becoming a "rich" amine solution. This solution is then sent to a stripper unit where it is heated, causing the acid gases to be released. The resulting "lean" amine solution is cooled and recycled back to the absorber to be used again. topsoe.com This closed-loop cycle allows for the efficient and continuous use of the amine.

Advanced Research Applications of Sulfuric Acid—3 Methylaniline 1/1 Systems

Development of Corrosion Inhibitors in Acidic Environments

The use of organic compounds to mitigate the corrosion of metals in acidic media is a well-established strategy, particularly in industrial processes like acid pickling and cleaning. nih.gov The compound sulfuric acid—3-methylaniline (1/1) and related aniline (B41778) derivatives have been investigated for their potential as effective corrosion inhibitors for metals such as mild steel. iaea.orgchalcogen.ro

Adsorption Mechanism Investigations on Metal Surfaces

The primary mechanism by which organic inhibitors protect metals from corrosion is through adsorption onto the metal surface, forming a protective barrier. nih.gov For aromatic amines like 3-methylaniline, this adsorption is a complex interplay of factors. The interaction often involves the nitrogen atom's lone pair of electrons and the π-electrons of the aromatic ring. nih.govnih.gov

Studies on similar systems suggest that the adsorption process is influenced by the charge density of the active centers in the molecule, the molecular size, and the nature of the metal surface. researchgate.net The protonated amine group in the sulfuric acid—3-methylaniline (1/1) salt can interact with the metal surface, which is typically negatively charged in acidic solutions.

The adsorption of these inhibitors on a metal surface often follows established models like the Langmuir adsorption isotherm, which implies the formation of a monolayer on the surface. nih.govresearchgate.netscielo.org.mx Investigations into the thermodynamics of the adsorption process can reveal whether the interaction is predominantly physisorption (electrostatic interactions) or chemisorption (involving charge sharing or transfer). researchgate.netresearchgate.net For many aniline derivatives, the adsorption is a spontaneous process involving both physical and chemical interactions. researchgate.net

Table 1: Adsorption Characteristics of Aromatic Amine Inhibitors This table is a representative summary based on data for similar aromatic amine systems.

| Inhibitor System | Metal | Acid Medium | Adsorption Isotherm | Type of Adsorption |

| Aniline Derivatives | Mild Steel | HCl / H₂SO₄ | Langmuir | Physisorption & Chemisorption |

| N-methylaniline | Mild Steel | HCl | Langmuir | Mixed |

| Schiff Bases | Mild Steel | HCl | Langmuir | Physisorption & Chemisorption |

Inhibitor Efficiency and Surface Passivation Studies

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as gravimetric (weight loss) methods. researchgate.netresearchgate.net Research on compounds structurally related to 3-methylaniline has shown that inhibition efficiency generally increases with the concentration of the inhibitor. researchgate.netscielo.org.mx

Potentiodynamic polarization studies reveal how the inhibitor affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Aromatic amines often act as mixed-type inhibitors, meaning they suppress both reactions, typically by blocking active sites on the metal surface. scielo.org.mxderpharmachemica.com

Electrochemical Impedance Spectroscopy (EIS) provides further insight into the inhibitor's mechanism. In the presence of an effective inhibitor, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases. scielo.org.mxderpharmachemica.com The decrease in Cdl is attributed to the displacement of water molecules by the organic inhibitor molecules at the metal-solution interface, leading to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer. researchgate.netderpharmachemica.com

Surface analysis techniques like Scanning Electron Microscopy (SEM) can visually confirm the formation of a protective, passivating layer on the metal surface in the presence of the inhibitor, contrasting with the damaged surface of a metal exposed to the acid without protection. iaea.orgderpharmachemica.com

Table 2: Representative Inhibition Efficiency Data This table presents typical data for aniline-based inhibitors on mild steel in acidic solutions.

| Inhibitor Concentration (ppm) | Inhibition Efficiency (IE %) from EIS | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (μF cm⁻²) |

| 0 (Blank) | - | 50 | 120 |

| 250 | 75 | 200 | 80 |

| 500 | 85 | 330 | 65 |

| 750 | 90 | 490 | 50 |

| 1000 | 92 | 620 | 45 |

Materials Science Applications

Beyond corrosion science, the sulfuric acid—3-methylaniline (1/1) system serves as a valuable building block in materials science for creating functional materials with specific electronic, structural, and adsorptive properties.

Precursors for Conductive Polymers and Organic Electronic Materials

Aniline and its derivatives are the primary monomers for synthesizing polyaniline (PANI), one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. nih.gov The polymerization is typically an oxidative process carried out in an acidic medium. nih.govtubitak.gov.tr

The sulfuric acid—3-methylaniline (1/1) salt is an ideal precursor for this process, as it contains both the monomer (3-methylaniline) and the necessary acidic dopant (sulfuric acid) in a single, stable compound. The acid protonates the polymer chain during synthesis, a crucial step known as doping, which introduces charge carriers and transforms the polymer from an insulating to a conductive state. nih.gov The use of a substituted aniline like 3-methylaniline allows for the modification of the resulting polymer's properties, such as its solubility and processability, compared to standard polyaniline. The methyl group can influence the polymer's morphology and electronic characteristics. chemscene.com

Components in Porous Carbon Foam Synthesis for Gas Adsorption

A notable application of aniline derivatives in combination with sulfuric acid is the synthesis of nitrogen and sulfur-doped porous carbon foams. This process is often a variation of the "carbon snake" demonstration, where concentrated sulfuric acid acts as a dehydrating and sulfonating agent for an organic precursor. nih.govmdpi.com

When a compound like sulfuric acid—3-methylaniline (1/1) is heated, the sulfuric acid violently dehydrates and oxidizes the 3-methylaniline, resulting in the rapid expansion of a low-density, high-surface-area carbon foam. nih.gov The resulting carbon structure inherently incorporates nitrogen from the aniline and sulfur from the sulfuric acid. mdpi.com

These heteroatom-doped carbon foams are of significant interest for gas adsorption applications, such as carbon dioxide capture. strath.ac.ukresearchgate.net The presence of nitrogen and sulfur functional groups on the carbon surface can create basic sites that enhance the selective adsorption of acidic gases like CO₂. mdpi.com The foam's hierarchical pore structure, consisting of macropores, mesopores, and micropores, provides accessible pathways for gas molecules to reach the high-surface-area adsorption sites. mdpi.comdiva-portal.org

Table 3: Properties of Heteroatom-Doped Carbon Foams Typical properties for carbon foams derived from aniline/sulfuric acid precursors.

| Property | Typical Value | Significance |

| Surface Area | > 300 m²/g | Provides a large number of sites for gas adsorption. |

| Nitrogen Content | 5 - 15 wt% | Creates basic sites, enhancing CO₂ selectivity. |

| Sulfur Content | 2 - 10 wt% | Modifies surface chemistry and adsorption properties. |

| CO₂ Adsorption Capacity | 1.5 - 2.0 mmol/g | Quantifies the material's effectiveness for CO₂ capture. |

Crystal Engineering for Functional Solid-State Materials

Crystal engineering focuses on the design and synthesis of functional solid-state structures with desired properties by controlling intermolecular interactions. The formation of the sulfuric acid—3-methylaniline (1/1) salt is itself an act of crystal engineering, where strong hydrogen bonds between the sulfate (B86663) or bisulfate anion and the anilinium cation direct the assembly into a specific crystalline lattice. researchgate.net

By understanding and controlling these non-covalent interactions, it is possible to design materials with specific optical, electronic, or mechanical properties. The structure of sulfuric acid in the solid state, particularly in its hydrated forms, has been studied to understand its complex hydrogen-bonding networks. osti.gov This knowledge is foundational for predicting how it will interact with organic bases like 3-methylaniline to form co-crystals or salts. The specific arrangement of the ions in the crystal lattice of sulfuric acid—3-methylaniline (1/1) can influence its bulk properties and its suitability for various solid-state applications.

Analytical Chemistry Applications

Acid-Base Indicators and pH Sensing Systems

A thorough review of scientific literature reveals no specific documented applications of Sulfuric acid--3-methylaniline (1/1) as an acid-base indicator or as a component in pH sensing systems. While many organic molecules, including some aromatic amines, are utilized as indicators due to pH-dependent color changes, the 1:1 salt of 3-methylaniline with sulfuric acid has not been characterized for this purpose. The fundamental requirements for a substance to function as a visual pH indicator include a distinct and rapid color change over a narrow pH range.

Similarly, the field of pH sensing technology employs a variety of materials, including conductive polymers and metal oxides. For instance, polymers like polyaniline have been investigated for pH sensing due to changes in their conductive properties with varying pH. However, there is no current research suggesting the integration of Sulfuric acid--3-methylaniline (1/1) into these or other pH sensor designs. Further research would be necessary to determine if this compound possesses any suitable chromophoric or electrochemical properties for such analytical applications.